
Flufenazina enantato
Descripción general
Descripción
El enantato de flufenazina es un éster de acción prolongada de la flufenazina, un derivado de la fenotiazina utilizado principalmente como medicamento antipsicótico. Se utiliza comúnmente en el tratamiento de psicosis crónicas como la esquizofrenia. El enantato de flufenazina se administra mediante inyección intramuscular y es conocido por su prolongada duración de acción, lo que lo hace adecuado para pacientes que requieren terapia neuroléptica a largo plazo .
Aplicaciones Científicas De Investigación
Clinical Applications
1. Treatment of Schizophrenia:
- Fluphenazine enanthate is primarily indicated for the treatment of schizophrenia. Its long-acting nature helps improve patient compliance by reducing the frequency of dosing compared to oral medications .
- A systematic review of randomized controlled trials indicated that fluphenazine decanoate (a related formulation) demonstrated fewer movement disorders compared to oral antipsychotics, suggesting similar potential benefits for fluphenazine enanthate .
2. Management of Acute Psychosis:
- In acute settings, fluphenazine enanthate can be used to stabilize patients experiencing severe psychotic episodes. Its rapid onset and prolonged effect make it effective in controlling acute symptoms .
3. Long-term Maintenance Therapy:
- For patients with chronic schizophrenia, fluphenazine enanthate serves as a maintenance therapy option. It can reduce relapse rates and hospitalizations when compared to placebo or oral alternatives .
Pharmacokinetics and Administration
Fluphenazine enanthate is administered via intramuscular injection, allowing for gradual absorption into the bloodstream. The pharmacokinetic profile indicates a half-life ranging from 6 to 7 days, facilitating dosing intervals typically every 2 to 4 weeks depending on individual patient needs .
Comparison of Fluphenazine Formulations
Formulation | Route of Administration | Dosing Frequency | Half-Life (days) |
---|---|---|---|
Fluphenazine Enanthate | Intramuscular | Every 2-4 weeks | 6.4 - 7.4 |
Fluphenazine Decanoate | Intramuscular | Every 2-5 weeks | 7.2 - 9.0 |
Oral Fluphenazine | Oral | Daily | 24 hours |
Case Studies
1. Efficacy in Treatment-Resistant Schizophrenia:
- A notable study examined the effects of high-dose fluphenazine enanthate in patients who were resistant to standard doses of neuroleptics. Results indicated significant improvements in symptom management over an extended treatment period .
2. Quality of Life Improvements:
- Research focusing on quality-of-life outcomes for patients receiving fluphenazine enanthate reported enhanced social functioning and reduced hospital visits compared to those on oral medications .
Side Effects and Considerations
While fluphenazine enanthate is effective, it is associated with potential side effects, including:
- Extrapyramidal symptoms (movement disorders)
- Sedation
- Weight gain
- Cardiovascular effects
Monitoring is essential during treatment to manage these adverse effects effectively.
Mecanismo De Acción
El enantato de flufenazina ejerce sus efectos bloqueando los receptores dopaminérgicos D1 y D2 mesolímbicos postsinápticos en el cerebro. Esta acción conduce a una disminución en la liberación de hormonas hipotalámicas e hipofisarias y afecta el sistema activador reticular, que influye en el metabolismo basal, la temperatura corporal, la vigilia, el tono vasomotor y la emesis . La naturaleza de acción prolongada del compuesto se debe a su lenta liberación del sitio de inyección, proporcionando efectos terapéuticos sostenidos .
Análisis Bioquímico
Biochemical Properties
Fluphenazine enanthate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the dopaminergic system by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This interaction leads to a decrease in dopamine activity, which is believed to be responsible for its antipsychotic effects. Additionally, fluphenazine enanthate affects the release of hypothalamic and hypophyseal hormones and influences the reticular activating system, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Cellular Effects
Fluphenazine enanthate exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking dopamine receptors, fluphenazine enanthate reduces the excitatory effects of dopamine on neurons, leading to a decrease in neuronal activity . This reduction in activity can affect various cellular processes, including neurotransmitter release, ion channel function, and intracellular signaling pathways. Furthermore, fluphenazine enanthate has been shown to impact gene expression by altering the transcription of genes involved in dopamine signaling and other related pathways .
Molecular Mechanism
The molecular mechanism of action of fluphenazine enanthate involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Fluphenazine enanthate binds to dopamine receptors, particularly D1 and D2 receptors, and inhibits their activity . This inhibition leads to a decrease in dopamine-mediated signaling, which is believed to be responsible for its antipsychotic effects. Additionally, fluphenazine enanthate may affect other neurotransmitter systems, such as serotonin and norepinephrine, further contributing to its therapeutic effects . The compound also influences gene expression by modulating the transcription of genes involved in dopamine signaling and other related pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fluphenazine enanthate change over time due to its stability, degradation, and long-term effects on cellular function. Fluphenazine enanthate is known to have a long elimination half-life, which allows for sustained therapeutic effects over an extended period . Its stability and degradation can be influenced by various factors, including temperature, pH, and enzymatic activity. Long-term studies have shown that fluphenazine enanthate can lead to changes in cellular function, including alterations in neurotransmitter release, receptor sensitivity, and gene expression .
Dosage Effects in Animal Models
The effects of fluphenazine enanthate vary with different dosages in animal models. Studies have shown that low doses of fluphenazine enanthate can effectively reduce psychotic symptoms without causing significant adverse effects . Higher doses may lead to toxic or adverse effects, including extrapyramidal symptoms, sedation, and gastrointestinal disturbances . The threshold effects observed in these studies suggest that careful dosage titration is necessary to achieve optimal therapeutic outcomes while minimizing adverse effects .
Metabolic Pathways
Fluphenazine enanthate is involved in various metabolic pathways, including interactions with enzymes and cofactors. It undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system . The major metabolites of fluphenazine enanthate include fluphenazine sulfoxide, 7-hydroxy-fluphenazine, and fluphenazine-N-oxide . These metabolites are further conjugated with glucuronic acid and excreted in the urine and feces . The metabolic pathways of fluphenazine enanthate can influence its pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy and safety .
Transport and Distribution
Fluphenazine enanthate is transported and distributed within cells and tissues through various mechanisms. It is primarily administered via intramuscular injection, allowing for slow and sustained release into the bloodstream . Once in the bloodstream, fluphenazine enanthate is distributed to various tissues, including the brain, liver, kidney, and fat . The compound is known to accumulate in fat tissues, where it can be slowly released over time . Additionally, fluphenazine enanthate interacts with transporters and binding proteins, such as P-glycoprotein, which can influence its distribution and localization within cells .
Subcellular Localization
The subcellular localization of fluphenazine enanthate can affect its activity and function. Fluphenazine enanthate is known to localize primarily in the cytoplasm and cell membrane, where it interacts with dopamine receptors and other biomolecules . The compound may also be transported to specific subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, through targeting signals and post-translational modifications . These localization patterns can influence the overall efficacy and safety of fluphenazine enanthate in treating psychotic disorders .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El enantato de flufenazina se sintetiza por esterificación de la flufenazina con ácido enántico (ácido heptanoico). La reacción típicamente implica el uso de un agente deshidratante como cloruro de tionilo o diciclohexilcarbodiimida (DCC) para facilitar la formación del enlace éster. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del éster .
Métodos de producción industrial
En entornos industriales, la síntesis del enantato de flufenazina implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El proceso incluye pasos como la purificación mediante recristalización y medidas de control de calidad para garantizar que el compuesto cumpla con los estándares farmacéuticos .
Análisis De Reacciones Químicas
Tipos de reacciones
El enantato de flufenazina se somete a varias reacciones químicas, que incluyen:
Oxidación: El enantato de flufenazina puede oxidarse para formar sulfóxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto de nuevo a su forma alcohólica parental.
Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el anillo de fenotiazina
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4).
Sustitución: Se utilizan reactivos como hidróxido de sodio (NaOH) y varios haluros de alquilo
Productos principales formados
Oxidación: Sulfóxidos y sulfonas.
Reducción: Forma alcohólica parental de la flufenazina.
Sustitución: Varios derivados de fenotiazina sustituidos
Comparación Con Compuestos Similares
El enantato de flufenazina se compara con otros compuestos similares como:
Decanoato de flufenazina: Otro éster de acción prolongada de la flufenazina con usos terapéuticos similares pero diferente longitud de cadena éster.
Clorpromazina: Un antipsicótico de baja potencia con un perfil de efectos secundarios diferente.
Perfenazina: Un derivado de la fenotiazina con propiedades antipsicóticas similares pero diferente farmacocinética
Singularidad
La singularidad del enantato de flufenazina radica en su prolongada duración de acción, lo que lo hace muy adecuado para pacientes con problemas de cumplimiento. Su perfil farmacocinético permite una dosificación menos frecuente en comparación con otros antipsicóticos .
Lista de compuestos similares
- Decanoato de flufenazina
- Clorpromazina
- Perfenazina
Actividad Biológica
Fluphenazine enanthate is an antipsychotic medication primarily used in the treatment of schizophrenia. As a long-acting injectable formulation, it offers advantages over oral medications, particularly in terms of patient compliance. This article delves into the biological activity of fluphenazine enanthate, including its pharmacokinetics, efficacy, safety profile, and comparative studies with other antipsychotics.
Pharmacokinetics
Fluphenazine enanthate is characterized by its pharmacokinetic properties, which influence its therapeutic effectiveness and safety. The compound is administered via intramuscular injection, allowing for a sustained release into the bloodstream.
- Absorption : Following injection, fluphenazine enanthate is absorbed slowly, leading to prolonged plasma levels compared to oral formulations.
- Distribution : The drug binds extensively to plasma proteins, which affects its bioavailability and distribution in tissues.
- Metabolism : Fluphenazine undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
- Elimination : The elimination half-life ranges from 7 to 14 days, depending on individual patient factors and dosage.
Efficacy in Schizophrenia Treatment
Numerous studies have assessed the efficacy of fluphenazine enanthate in managing schizophrenia symptoms. A systematic review analyzed 73 randomized controlled trials (RCTs) involving 4,870 participants. Key findings include:
- Relapse Rates : One long-term study indicated that fluphenazine enanthate reduced relapse rates compared to placebo (RR 0.35; CI 0.19 to 0.64), although the quality of evidence was rated as very low .
- Comparison with Oral Antipsychotics : Fluphenazine enanthate demonstrated similar efficacy to oral antipsychotics in preventing relapse but did not significantly outperform them in terms of overall clinical outcomes .
Table 1: Efficacy Outcomes of Fluphenazine Enanthate
Outcome | Fluphenazine Enanthate | Placebo | Quality of Evidence |
---|---|---|---|
Death | 0 per 1000 | 0 per 1000 | Very Low |
Relapse (6 months) | 418 per 1000 | 673 per 1000 | Very Low |
Extrapyramidal Symptoms | No significant difference | No significant difference | Very Low |
Safety Profile
The safety profile of fluphenazine enanthate has been a subject of concern due to potential adverse effects:
- Extrapyramidal Symptoms (EPS) : Studies indicate that fluphenazine enanthate may cause EPS similar to other antipsychotics, with no significant differences reported between fluphenazine decanoate and enanthate .
- Withdrawal Rates : A notable percentage of patients withdrew from studies due to side effects; for instance, one study reported a withdrawal rate of 29% for fluphenazine enanthate compared to 12% for placebo .
Case Studies and Clinical Trials
Several clinical trials have evaluated the effectiveness and safety of fluphenazine enanthate:
- Long-Term Efficacy Trial : In a double-blind trial involving chronic schizophrenic outpatients (n=39), both fluphenazine decanoate and enanthate were effective over one year; however, side effects were reported frequently .
- Comparative Study : A controlled trial compared fluphenazine enanthate with haloperidol decanoate and found no significant differences in clinical outcomes but noted varying side effect profiles .
Propiedades
IUPAC Name |
2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38F3N3O2S/c1-2-3-4-5-11-28(36)37-21-20-34-18-16-33(17-19-34)14-8-15-35-24-9-6-7-10-26(24)38-27-13-12-23(22-25(27)35)29(30,31)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWSFOSWNAQHHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38F3N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023070 | |
Record name | Fluphenazine enanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2746-81-8 | |
Record name | Fluphenazine enanthate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2746-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluphenazine enanthate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluphenazine enanthate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6023070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluphenazine O-enantate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.532 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUPHENAZINE ENANTHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSB34YF0W9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.